2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid
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Overview
Description
“2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid” is a chemical compound with the empirical formula C22H23NO5 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCOCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 381.43 . It is a solid at room temperature .Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. The Fmoc group can be conveniently removed by triethylamine in dry pyridine solution within 2 hours at 20°C while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).
Synthesis of Peptides and Peptide Fragments
The Fmoc group is instrumental in the synthesis of peptides and peptide fragments, including the synthesis of an octathymidylic acid fragment, demonstrating its utility in conjunction with other protecting groups (Gioeli & Chattopadhyaya, 1982).
Facilitating Solid Phase Peptide Synthesis
Fmoc amino acids have been used in solid phase peptide synthesis (SPPS), significantly enhancing the methodology with various solid supports, linkages, and side chain protecting groups. This has enabled impressive syntheses of biologically active peptides and proteins (Fields & Noble, 2009).
Utility in the Synthesis of N-alkylhydroxamic Acids
N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, prepared via catalyzed N-alkylation, have been used for the synthesis of structurally diverse N-substituted hydroxamic acids, showcasing its versatility in chemical synthesis (Mellor & Chan, 1997).
Applications in Neurochemistry
The compound has applications in neurochemistry, where Fmoc-protected sugar amino acids derived from neuraminic acids have facilitated the synthesis of oligomers, furthering the understanding of complex biochemical pathways (Gregar & Gervay-Hague, 2004).
Safety and Hazards
properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-20(25)13-22(27)9-11-23(12-10-22)21(26)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19,27H,9-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSZCVPVFOHBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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